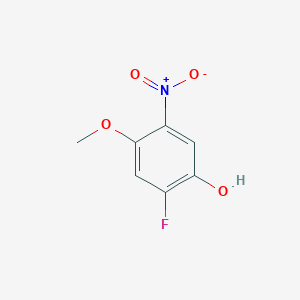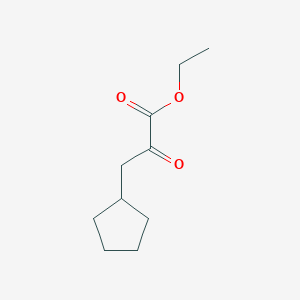
3-Cyclopentyl-2-oxopropionic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentyl-2-oxopropionic acid ethyl ester is an organic compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-2-oxopropionic acid ethyl ester typically involves the following steps :
Preparation of Grignard Reagent: Bromomethyl-cyclopentane (4.9 g, 30 mmol) is dissolved in anhydrous tetrahydrofuran (THF) (30 mL). Magnesium (800 mg, 33 mmol) and a small amount of iodine solid are added to the solution. The mixture is heated to reflux until the brown color disappears, and stirring is continued for 30 minutes. The mixture is then cooled to room temperature.
Reaction with Diethyl Oxalate: Diethyl oxalate (3.54 mL, 26 mmol) is dissolved in 150 mL of dry toluene and cooled to -78°C under a nitrogen atmosphere. The Grignard reagent prepared above is added slowly into the solution via syringe over a period of 15 minutes. The reaction mixture is stirred at -78°C for 1 hour and then quenched with aqueous ammonium chloride solution.
Extraction and Purification: The two layers are separated, and the organic layer is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over sodium sulfate. The solid is removed by filtration, and the filtrate is concentrated by rotary evaporation. The crude residue is then purified by flash chromatography on silica gel to give the desired product, this compound (3.5 g, 51%).
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopentyl-2-oxopropionic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed to yield 3-Cyclopentyl-2-oxopropionic acid and ethanol.
Reduction: Reduction of the ester group can lead to the formation of the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base is commonly used for hydrolysis reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
Hydrolysis: 3-Cyclopentyl-2-oxopropionic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Cyclopentyl-2-oxopropionic acid ethyl ester is utilized in several scientific research applications :
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 3-Cyclopentyl-2-oxopropionic acid ethyl ester involves its interaction with specific molecular targets and pathways . The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-cyclopentyl-2-oxoacetate
- Ethyl 2-(oxan-4-yl)-2-oxoacetate
- Ethyl 2-oxoheptanoate
- Methyl 4-methyl-2-oxopentanoate
- Ethyl 5-methyl-2-oxohexanoate
- Ethyl 4-cyclopropyl-2,4-dioxobutanoate
- Diethyl 2-oxopentanedioate
- Ethyl 2-oxohexanoate
- Ethyl 2-cyclohexyl-2-oxoacetate
- Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate
- Ethyl 3-methyl-2-oxobutanoate
- Ethyl 4-cyclobutyl-2,4-dioxobutanoate
Uniqueness
3-Cyclopentyl-2-oxopropionic acid ethyl ester is unique due to its specific cyclopentyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H16O3 |
|---|---|
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
ethyl 3-cyclopentyl-2-oxopropanoate |
InChI |
InChI=1S/C10H16O3/c1-2-13-10(12)9(11)7-8-5-3-4-6-8/h8H,2-7H2,1H3 |
Clé InChI |
GDJNWQCPNZOQDM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)CC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


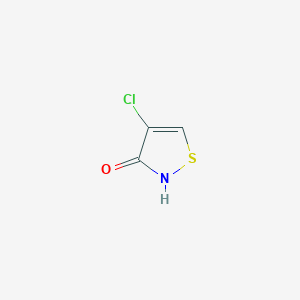

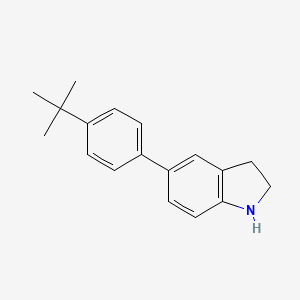


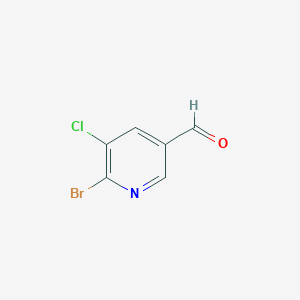
![[1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid](/img/structure/B12852242.png)
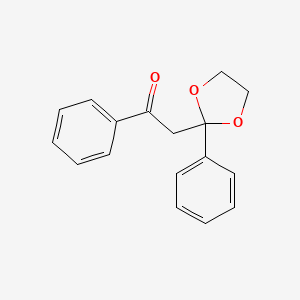
![Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12852247.png)
![[(2R,3S,4R,5R)-4-fluoro-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-2-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12852255.png)
![(6R,7S)-2-Acetyl-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B12852265.png)
![6-Methyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B12852276.png)

